
Lanepitant
概要
説明
ラネピタントは、イーライリリーアンドカンパニーによって開発された化学化合物です。これは、神経キニン1受容体の選択的アンタゴニストとして作用します。 この化合物は当初、特に片頭痛、関節炎、糖尿病性神経障害などの状態に対する鎮痛剤としての可能性について調査されました 。 動物実験では有望な結果が得られましたが、ヒト臨床試験ではこれらの適応症に対するさらなる開発を支持するのに十分な有効性が示されませんでした .
2. 製法
ラネピタントの合成には、主要な中間体の調製から始まるいくつかのステップが含まれます。合成ルートには一般的に次のステップが含まれます。
インドール中間体の形成: これは、インドールを適切な試薬と反応させて、さらなる反応に必要な官能基を導入することを含みます。
アシル化とアミド形成: インドール中間体は、アシル化とそれに続くアミド形成を受けて、アセトアミド基を導入します。
ピペリジン環の形成: 最後のステップでは、環化反応によってビピペリジン構造を形成します.
ラネピタントの工業的製造方法では、これらの合成ルートを最適化して、高い収率と純度を確保する必要があります。多くの場合、自動化されたスケーラブルなプロセスが使用されます。
準備方法
The synthesis of Lanepitant involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Indole Intermediate: This involves the reaction of indole with appropriate reagents to introduce functional groups necessary for further reactions.
Acylation and Amide Formation: The indole intermediate undergoes acylation followed by amide formation to introduce the acetamido group.
Piperidine Ring Formation: The final step involves the formation of the bipiperidine structure through cyclization reactions.
Industrial production methods for this compound would involve optimizing these synthetic routes to ensure high yield and purity, often using automated and scalable processes.
化学反応の分析
ラネピタントは、次のようなさまざまな化学反応を起こします。
酸化: ラネピタントは特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: 還元反応は、ラネピタントに存在する官能基を修飾するために使用できます。
置換: ラネピタントは、特にインドール環とピペリジン環において、さまざまな置換基を導入するための置換反応を受けることができます.
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。
4. 科学研究への応用
ラネピタントは、さまざまな科学研究への応用が検討されています。
化学: ラネピタントは、神経キニン1受容体アンタゴニストとその化学的性質を研究するためのモデル化合物として役立ちます。
生物学: これは、神経キニン1受容体が生物学的プロセスにおいて果たす役割を理解するための研究に使用されます。
医学: 痛みを管理するための臨床試験は成功しませんでしたが、ラネピタントは、角膜新生血管形成など、他の状態の治療における可能性について依然として研究されています.
科学的研究の応用
Pain Management
Mechanism of Action
Lanepitant functions by selectively blocking the binding of substance P to the neurokinin-1 receptor. This action is significant because substance P is implicated in neurogenic inflammation and pain pathways.
Clinical Studies
- A study involving 214 patients with osteoarthritis pain assessed the efficacy of this compound compared to naproxen and placebo. The results indicated that this compound did not significantly reduce pain compared to naproxen, suggesting limited effectiveness in osteoarthritis management due to potential inadequate penetration of the blood-brain barrier or insufficient impact on central pain perception .
- In another study, this compound was evaluated for its analgesic effects in chronic pain models. Although it demonstrated some potential in reducing pain hypersensitivity in experimental settings, its clinical translation remains uncertain due to mixed results regarding efficacy .
Migraine Prevention
Research Findings
this compound has been studied for its potential role in migraine prevention due to its ability to inhibit neurogenic dural inflammation. A double-blind study assessed its effectiveness over a 12-week period:
- Patients receiving 200 mg of this compound showed a response rate of 41% for migraine reduction, which was not statistically significantly different from the placebo group (22%) . This suggests that while this compound may have some activity against migraines, it is not sufficiently effective as a standalone treatment.
Ocular Applications
Corneal Neovascularization
Recent studies have highlighted this compound's safety and efficacy in treating corneal neovascularization (CNV), a condition characterized by abnormal blood vessel growth in the cornea:
- In animal models, topical administration of this compound was found to be non-toxic and effective in reducing both hemangiogenesis and lymphangiogenesis within four days post-treatment . Subconjunctival injections further demonstrated significant reductions in leukocyte infiltration and substance P levels over time.
- The results indicate that this compound may serve as an adjunctive therapy for CNV, providing a new avenue for managing this condition effectively without adverse effects on ocular health .
Summary Table of this compound Applications
作用機序
ラネピタントは、神経キニン1受容体を選択的に拮抗することによって効果を発揮します。この受容体は、痛みのシグナル伝達や他の生理学的プロセスに関与しています。 ラネピタントは、神経キニン1受容体へのサブスタンスPの結合を阻害することによって、神経性炎症と痛みの伝達を抑制することができます 。 関与する分子標的と経路には、神経キニン1受容体が主に発現している中枢神経系と末梢神経系が含まれます .
6. 類似の化合物との比較
ラネピタントは、次のようないくつかの神経キニン1受容体アンタゴニストと比較されます。
アプレピタント: 主に化学療法誘発性悪心と嘔吐の予防に使用されます。
カソピタント: うつ病や不安などのさまざまな状態の治療における可能性について調査されています。
ネテピタント: 悪心と嘔吐の予防のために他の薬物と組み合わせて使用されます。
ロラピタント: 長い半減期で知られており、悪心と嘔吐の予防に使用されています.
ラネピタントの独自性は、その特異的な化学構造とその初期の開発における痛みを管理への焦点を置いており、これは主に制吐目的で使用される他の神経キニン1受容体アンタゴニストとは異なります .
類似化合物との比較
Lanepitant is compared with other neurokinin 1 receptor antagonists, such as:
Aprepitant: Used primarily for preventing chemotherapy-induced nausea and vomiting.
Casopitant: Investigated for its potential in treating various conditions, including depression and anxiety.
Netupitant: Used in combination with other drugs for preventing nausea and vomiting.
Rolapitant: Known for its long half-life and used for preventing nausea and vomiting.
This compound’s uniqueness lies in its specific chemical structure and its initial development focus on pain management, which differentiates it from other neurokinin 1 receptor antagonists primarily used for antiemetic purposes .
生物活性
Lanepitant is a non-peptide antagonist of the neurokinin-1 (NK1) receptor, primarily known for its role in modulating pain and inflammation. This compound has garnered attention for its potential therapeutic applications in various medical conditions, including osteoarthritis, migraines, and ocular surface diseases. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative data.
This compound functions by selectively blocking substance P (SP) from binding to the NK1 receptor. Substance P is a neuropeptide involved in pain transmission and neurogenic inflammation. By inhibiting this interaction, this compound aims to alleviate pain and reduce inflammatory responses associated with various conditions.
1. Osteoarthritis Pain Management
A significant study investigated the efficacy of this compound in managing osteoarthritis pain. This randomized double-blind trial included 214 outpatients who received varying doses of this compound or naproxen over three weeks. The results indicated that:
- Efficacy : There was no statistically significant difference in pain relief between this compound and placebo. Naproxen showed superior efficacy compared to both this compound and placebo after one week (P < .05) .
- Safety : Adverse effects included diarrhea with this compound and gastric discomfort with naproxen, but overall safety profiles were comparable across treatments .
2. Migraine Prevention
Another study assessed the role of this compound in migraine prevention through a 12-week trial involving 84 patients. Key findings included:
- Response Rate : Only 41% of patients treated with this compound experienced a 50% reduction in headache days, compared to 22% in the placebo group (P = 0.065) .
- : The study concluded that while well-tolerated, this compound did not demonstrate sufficient efficacy for migraine prevention .
3. Corneal Neovascularization
This compound's effectiveness was also evaluated in the context of corneal neovascularization (CNV). In a study involving mouse models, results showed:
- Topical Application : this compound was non-toxic to the ocular surface and effectively reduced hemangiogenesis and lymphangiogenesis when administered topically .
- Subconjunctival Administration : This method significantly decreased leukocyte infiltration and SP levels after ten days .
Comparative Data Table
The following table summarizes the outcomes from various studies on this compound:
Study Focus | Population Size | Treatment Duration | Key Findings | Efficacy Result |
---|---|---|---|---|
Osteoarthritis Pain | 214 | 3 weeks | No significant pain relief compared to placebo | Ineffective |
Migraine Prevention | 84 | 12 weeks | 41% response rate vs. 22% placebo | Not significant |
Corneal Neovascularization | Mouse models | Variable | Effective in reducing CNV and leukocyte infiltration | Effective |
Case Studies
A review of multiple case studies highlighted varying outcomes based on the application of this compound across different conditions:
- Osteoarthritis : Case studies reinforced findings from larger trials indicating limited effectiveness in pain management .
- Migraine : Some reports suggested individual variability in response rates, necessitating further exploration into patient-specific factors .
- Ocular Applications : Successful outcomes in reducing ocular surface pain and inflammation were noted, suggesting potential for clinical use in ophthalmology .
特性
IUPAC Name |
N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40)/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXJAPZTZWLRBP-MUUNZHRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168879 | |
Record name | Lanepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170566-84-4 | |
Record name | Lanepitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170566-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanepitant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170566844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANEPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17G8FN2E1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。